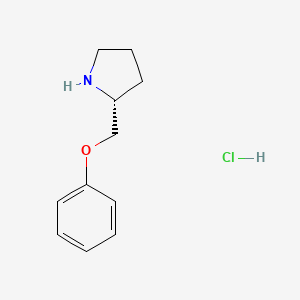![molecular formula C26H25NO6S B2692065 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-57-0](/img/structure/B2692065.png)
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains several functional groups including an ethoxy group, a methoxy group, a benzenesulfonyl group, and a quinolinone group. These functional groups could potentially confer a variety of chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. It would be composed of a 1,4-dihydroquinolin-4-one core, with various substituents attached at the 3 and 6 positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The presence of the ethoxy, methoxy, and benzenesulfonyl groups could make it reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the ethoxy, methoxy, and benzenesulfonyl groups could influence its solubility, boiling point, and other physical properties .Applications De Recherche Scientifique
Fluorescent Probes for Metal Ions
Research on compounds structurally related to "3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one" has shown potential applications in developing fluorescent probes for metal ions. Kimber et al. (2003) studied the spectroscopic properties of Zinquin-related fluorophores, demonstrating their ability to form fluorescent complexes with Zn(II), which are useful in biochemical assays and imaging (Kimber et al., 2003).
Organic Synthesis and Catalysis
Compounds with the core structure similar to the one have been utilized in organic synthesis and catalysis. Engler and Scheibe (1998) explored Lewis acid-promoted reactions, showcasing the versatility of these compounds in synthesizing complex molecules with high stereoselectivity (Engler & Scheibe, 1998). Watanabe et al. (1984) described the use of related compounds in the catalytic reduction of nitroarenes, highlighting their application in reducing environmentally harmful substances (Watanabe et al., 1984).
Nonlinear Optical Materials
Research by Ruanwas et al. (2010) into the nonlinear optical properties of ethoxyphenyl-substituted compounds indicates the potential of these materials in optical limiting applications. Their study emphasizes the importance of the molecular structure in determining the optical properties, which can be tuned for specific technological applications (Ruanwas et al., 2010).
Antimicrobial Activity
Habib et al. (2013) synthesized novel quinazolinone derivatives, including molecules with structural similarities to the compound , and evaluated their antimicrobial activities. Their findings contribute to the search for new antibacterial and antifungal agents (Habib et al., 2013).
Chemotherapeutic Agents
Minegishi et al. (2015) investigated the antiproliferative activity of indenopyrazoles, highlighting the role of methoxy groups in enhancing the cytotoxicity towards cancer cells. This study points to the potential of structurally related compounds in developing new chemotherapeutic agents (Minegishi et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research might involve testing its biological activity and toxicity .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-4-33-20-9-12-22(13-10-20)34(29,30)25-17-27(16-18-5-7-19(31-2)8-6-18)24-14-11-21(32-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSWTIIKGFJCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)


![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)

![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)

